Potassium p-octylphenolate
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Overview
Description
Potassium p-octylphenolate is a chemical compound with the molecular formula C14H21KO. It is known for its unique structure, which includes a potassium ion bonded to a p-octylphenolate anion. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium p-octylphenolate can be synthesized through the reaction of p-octylphenol with potassium hydroxide. The reaction typically involves dissolving p-octylphenol in an organic solvent, such as ethanol, and then adding a solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This can include the use of specialized reactors and purification processes to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Potassium p-octylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: The phenolic group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenolic derivatives
Substitution: Alkylated or acylated phenolic compounds
Scientific Research Applications
Potassium p-octylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium p-octylphenolate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound’s phenolic group allows it to participate in redox reactions, which can affect cellular processes and signaling pathways.
Comparison with Similar Compounds
Potassium p-octylphenolate can be compared with other phenolic compounds, such as:
- Potassium p-tert-butylphenolate
- Potassium p-cresolate
- Potassium p-ethylphenolate
These compounds share similar phenolic structures but differ in their alkyl substituents, which can influence their chemical reactivity and applications. This compound is unique due to its longer alkyl chain, which can affect its solubility and interaction with other molecules.
Properties
CAS No. |
58288-41-8 |
---|---|
Molecular Formula |
C14H21KO |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
potassium;4-octylphenolate |
InChI |
InChI=1S/C14H22O.K/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h9-12,15H,2-8H2,1H3;/q;+1/p-1 |
InChI Key |
KXPNDAJGKXDUDY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)[O-].[K+] |
Related CAS |
1806-26-4 (Parent) |
Origin of Product |
United States |
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